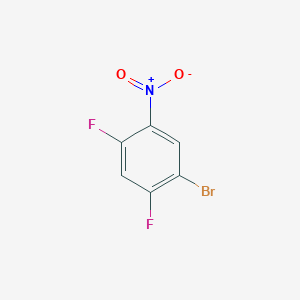

1-Bromo-2,4-difluoro-5-nitrobenzene

Beschreibung

Contextualization of 1-Bromo-2,4-difluoro-5-nitrobenzene within Advanced Organic Chemistry Research

This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis. chemimpex.com Its structure consists of a benzene (B151609) ring substituted with a bromine atom, two fluorine atoms, and a nitro group. guidechem.com This unique combination of functional groups provides the molecule with selective reactivity, making it a valuable intermediate for the synthesis of complex molecules, including various pharmaceuticals and agrochemicals. chemimpex.com The presence of fluorine atoms, in particular, can enhance properties such as thermal stability and chemical resistance in the resulting materials. chemimpex.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 345-24-4 | chemimpex.comguidechem.comnih.govsigmaaldrich.com |

| Molecular Formula | C₆H₂BrF₂NO₂ | chemimpex.comguidechem.comnih.gov |

| Molecular Weight | 237.99 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | White to light yellow to light orange powder or crystal | chemimpex.comguidechem.com |

| Melting Point | 19 °C | chemimpex.comalfachemch.com |

| Boiling Point | 97 °C at 5 mmHg; 85 °C at 0.4 mmHg | chemimpex.comalfachemch.com |

| Density | 1.89 g/cm³ | chemimpex.comalfachemch.com |

| Refractive Index | n20D 1.56 | chemimpex.comalfachemch.com |

| Solubility | Sparingly soluble in water (0.1 g/L at 25 °C) | guidechem.com |

Significance of this compound as a Synthetic Precursor and Research Scaffold

The utility of this compound in research stems from its versatile reactivity, which allows for the creation of new and complex molecular architectures. chemimpex.com The electron-withdrawing nature of the nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemimpex.comnbinno.com This allows researchers to introduce a variety of nucleophiles onto the benzene ring.

Furthermore, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions. nbinno.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex polyaromatic systems or the attachment of diverse side chains. nbinno.com

The nitro group itself is also a site for chemical transformation. It can be reduced to an amino group (-NH₂) through methods like catalytic hydrogenation. researchgate.netnbinno.com This conversion yields a substituted aniline (B41778), which is a critical intermediate for the synthesis of dyes and pharmaceuticals. researchgate.netnbinno.com The resulting amino group can undergo further reactions, such as diazotization or acylation, expanding the synthetic possibilities. nbinno.com

A common synthesis route for this compound involves the nitration of 1-Bromo-2,4-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. chemicalbook.com

Overview of Key Research Themes and Methodologies Applied to this compound

Research involving this compound is primarily concentrated in synthetic and materials chemistry. chemimpex.com

Synthetic Chemistry : It is widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its defined structure allows chemists to efficiently build complex target molecules. chemimpex.comnbinno.com

Material Science : The compound is employed in the development of advanced materials, including high-performance polymers and dyes. chemimpex.com The fluorine atoms contribute to enhanced thermal stability and chemical resistance in the final products. chemimpex.com

Analytical Chemistry : Its distinct structure makes it a useful compound for the development of analytical methods, such as chromatography, for the separation and identification of other chemicals. chemimpex.com

The methodologies frequently applied to this compound include various spectroscopic and chromatographic techniques to characterize its structure and purity, as well as the reactions mentioned previously, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nbinno.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUUWURPSUSDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278831 | |

| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-24-4 | |

| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 345-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2,4 Difluoro 5 Nitrobenzene

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions provide a powerful alternative for modifying 1-bromo-2,4-difluoro-5-nitrobenzene, primarily by forming new carbon-carbon bonds at the C-Br position. The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the order I > Br > Cl >> F. wikipedia.org This trend makes the C-Br bond at the C1 position the exclusive site for oxidative addition, leaving the two C-F bonds intact and available for subsequent SNAr reactions if desired.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the aryl bromide with an organoboron reagent. nih.gov The reaction on this compound selectively occurs at the C-Br bond. researchgate.net A typical protocol involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the oxidative addition and reductive elimination steps. nih.govresearchgate.net |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Boron Reagent | Arylboronic acids, alkylboronic esters | Provides the carbon nucleophile for transmetalation. nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. researchgate.net |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reagents and facilitates the reaction. |

The Heck and Sonogashira reactions are also highly effective for derivatization at the C-Br bond, introducing alkenyl and alkynyl groups, respectively.

The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. researchgate.net The reaction is tolerant of the nitro and fluoro substituents.

The Sonogashira coupling joins the aryl bromide with a terminal alkyne. libretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts and requires an amine base. organic-chemistry.orgresearchgate.net The high selectivity for the C-Br bond over the C-F bonds is a consistent feature. wikipedia.org

| Reaction | Typical Catalyst System | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene (e.g., Styrene, Acrylates) researchgate.net | Et₃N, K₂CO₃ researchgate.net | DMF, DMA |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI libretexts.org | Terminal Alkyne (e.g., Phenylacetylene) researchgate.net | Et₃N, Diisopropylamine | THF, DMF |

Buchwald-Hartwig Amination and Other C-N Coupling Strategies

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, crucial for the construction of numerous biologically active compounds and materials. youtube.com For an electron-deficient substrate like this compound, the Buchwald-Hartwig amination stands out as a powerful and versatile method for achieving this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides. youtube.com

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired aryl amine (Ar-NRR') and regenerates the Pd(0) catalyst. youtube.com

For an electron-deficient aryl bromide like this compound, the oxidative addition step is generally favorable. However, the strong electron-withdrawing nature of the nitro and fluoro substituents makes the resulting aniline (B41778) product highly electron-poor and less nucleophilic, which can sometimes hinder the reaction. The choice of ligand on the palladium catalyst is critical to overcome these challenges. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to enhance the efficiency of the catalytic cycle by promoting both the oxidative addition and the final reductive elimination steps. youtube.comcmu.eduorganic-chemistry.org

While direct examples for this compound are not extensively detailed in readily available literature, studies on similar electron-deficient aryl halides and nitroarenes provide a strong basis for predicting effective reaction conditions. cmu.eduorganic-chemistry.orgnih.gov The amination of nitroarenes has been successfully achieved using palladium catalysts bearing dialkyl(biaryl)phosphine ligands. nih.gov These reactions demonstrate that the C-N bond can be formed even in the presence of a nitro group.

A typical protocol for the Buchwald-Hartwig amination of this compound would likely involve a palladium source like Pd₂(dba)₃, a bulky phosphine ligand, and a suitable base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). cmu.eduorganic-chemistry.org The choice of base can be crucial, as strong bases might lead to side reactions, while weaker bases may result in lower reaction rates. cmu.edu

| Catalyst System Component | Role in the Reaction | Typical Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Stabilizes the palladium catalyst, enhances reactivity, and facilitates oxidative addition and reductive elimination. | XPhos, SPhos, BrettPhos, other bulky, electron-rich phosphines. youtube.comorganic-chemistry.org |

| Base | Deprotonates the amine, forming the active nucleophile in the catalytic cycle. | Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃). cmu.edu |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, Tetrahydrofuran (THF). organic-chemistry.org |

Reduction Chemistry of the Nitro Group and Halogen Substituents

The presence of a nitro group and halogen atoms on the same aromatic ring offers opportunities for selective reduction, a key step in many synthetic pathways. The relative ease of reduction of these functional groups allows for controlled transformations to yield different desired products.

Selective Reduction of the Nitro Group to Amino Functionality

The conversion of a nitro group to an amino group is a fundamental reaction in the synthesis of anilines, which are important precursors for pharmaceuticals, dyes, and agrochemicals. nih.gov The primary challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group while leaving the carbon-halogen bonds intact. Several methods have been developed for the selective reduction of halogenated nitroarenes. nih.govacs.orgacs.orgnih.gov

Catalytic hydrogenation is a common and effective method. While standard conditions like hydrogen gas with palladium on carbon (H₂/Pd-C) can sometimes lead to dehalogenation, modifications to the catalyst and reaction conditions can enhance selectivity. commonorganicchemistry.com For instance, using hydrazine (B178648) hydrate (B1144303) as the hydrogen source with a Pd/C catalyst has been shown to be highly selective for the nitro group reduction in various bromo-, chloro-, and iodo-nitroarenes. nih.gov Another highly active and chemoselective system employs platinum nanoparticles supported on ordered mesoporous carbon (Pt/CMK-3–HQ) with hydrazine hydrate. acs.org This catalyst's high selectivity is attributed to a cooperative effect between platinum and nitrogen species that promotes the reduction of the nitro group while weakening the interaction with the halogen atoms. acs.org

Other reagents for selective nitro group reduction include metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.com These classical methods are often mild enough to preserve carbon-halogen bonds.

| Reagent/Catalyst System | Conditions | Selectivity | Reference(s) |

| H₂ / Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl chlorides and bromides. | commonorganicchemistry.com |

| Pd/C, NH₂NH₂·H₂O | Methanol, microwave or reflux | Highly selective for nitro group reduction over C-Br, C-Cl, and C-I bonds. | nih.gov |

| Pt/CMK-3–HQ, NH₂NH₂·H₂O | Room temperature | Excellent chemoselectivity for halogenated nitroarenes. | acs.org |

| Fe / HCl or Acetic Acid | Acidic conditions | A classic, mild method that is often selective for the nitro group. | commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic conditions | A mild and selective method for nitro group reduction in the presence of other reducible groups. | commonorganicchemistry.com |

| Iron(III) catalyst / Silane | Mild conditions | Chemoselective for nitro groups over various functionalities, including aryl halides. | nih.gov |

Reductive Debromination and Defluorination Strategies

While often undesirable during nitro group reduction, the selective removal of halogen substituents can be a useful synthetic transformation. The significant difference in the bond strengths of C-Br and C-F bonds dictates the strategies for their reductive cleavage.

Reductive Debromination: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and can be cleaved under various reductive conditions. Catalytic hydrogenation, particularly with catalysts like palladium on carbon, can lead to hydrodebromination. nih.gov The conditions for this reaction can often be controlled. For example, while milder hydrogenation conditions might selectively reduce a nitro group, more forcing conditions (higher pressure or temperature) can cleave the C-Br bond.

Reductive Defluorination: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its reductive cleavage exceptionally challenging. nih.govrsc.org Standard catalytic hydrogenation methods that can cleave C-Br or C-Cl bonds are typically ineffective for C-F bonds. Reductive defluorination usually requires harsh conditions or specialized reagents. Methods involving electrochemistry or highly reactive reducing species like hydrated electrons have been developed for the degradation of fluorinated compounds. rsc.orgescholarship.org Microbial reductive defluorination has also been documented, although it is not a common laboratory method. nih.govescholarship.org Due to the extreme stability of the C-F bond, selective reductive defluorination of this compound without affecting the other functional groups is highly improbable under typical synthetic conditions.

Electrophilic Aromatic Substitution (SEAr) Reactivity and Limitations

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The feasibility and outcome of such reactions are heavily influenced by the substituents already present on the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).

The benzene (B151609) ring of this compound is substituted with three powerful electron-withdrawing groups.

Nitro Group (-NO₂): This is one of the strongest deactivating groups due to both its strong inductive effect (-I) and resonance effect (-M). It strongly withdraws electron density from the ring, making it much less nucleophilic and thus highly unreactive towards electrophiles. The nitro group is a meta-director.

Bromine Atom (-Br): Similar to fluorine, bromine is an ortho, para-directing deactivator.

The cumulative effect of one very strong deactivator (NO₂) and three moderately strong deactivators (2x F, 1x Br) renders the aromatic ring of this compound extremely electron-deficient. This profound deactivation makes the compound exceptionally resistant to electrophilic aromatic substitution.

Reactions like Friedel-Crafts alkylation and acylation, which are among the slowest SEAr reactions, are particularly sensitive to deactivating groups. These reactions fail on aromatic rings that are substituted with even a single strong deactivator like a nitro group. acs.orgacs.orgrsc.org Therefore, it can be concluded with high certainty that this compound will not undergo Friedel-Crafts reactions under standard conditions. Other SEAr reactions, such as nitration or halogenation, would require exceedingly harsh conditions and are unlikely to be synthetically useful, likely leading to decomposition rather than substitution.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 2,4 Difluoro 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-bromo-2,4-difluoro-5-nitrobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns are dictated by the surrounding substituents. For instance, a reported ¹H NMR spectrum in CDCl₃ showed a triplet at approximately 8.45 ppm and a doublet of doublets at around 7.16 ppm. echemi.com The downfield shift of the proton at 8.45 ppm is attributed to the strong deshielding effect of the adjacent nitro group.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The spectrum of this compound will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached bromine, fluorine, and nitro groups.

A representative dataset for the ¹H NMR of this compound is presented below:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.45 | t | 7.5 | H-6 |

| 7.16 | dd | 11.0, 8.6 | H-3 |

This table is based on reported spectral data and serves as an illustrative example. echemi.com Actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is particularly valuable for fluorinated compounds like this compound. escholarship.org It provides direct information about the chemical environment of the fluorine atoms. The ¹⁹F NMR spectrum will show two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts of these signals are sensitive to the electronic effects of the neighboring bromo and nitro groups, offering a detailed probe into the electron distribution within the aromatic ring. ucsb.edu Aromatic fluorine chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a cross-peak between the signals of the two aromatic protons would confirm their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of the protonated carbons in the molecule.

Mass Spectrometry (MS) Techniques in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₆H₂BrF₂NO₂. chemimpex.comsigmaaldrich.com The experimentally measured exact mass should closely match the theoretically calculated mass, confirming the elemental composition. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. docbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

| Ion | Calculated Exact Mass |

| [C₆H₂⁷⁹BrF₂NO₂]⁺ | 236.9288 |

| [C₆H₂⁸¹BrF₂NO₂]⁺ | 238.9267 |

This table presents the theoretical exact masses for the two isotopic molecular ions of this compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of a bromine atom. Analyzing these fragmentation patterns helps to confirm the identity and structure of the compound.

LC-MS and GC-MS Method Development for Purity and Reaction Monitoring

The analysis of this compound, a compound with moderate volatility and thermal stability, is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity assessment or monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which has a reported boiling point of 97 °C at 5 mmHg, GC is a suitable method for purity analysis. chemimpex.comalfachemch.com Commercial-grade this compound is often certified with a purity of ≥ 98% as determined by GC. chemimpex.com

Method development for the GC-MS analysis of this compound would typically involve:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or VF-5ms), is generally effective for separating halogenated nitroaromatic compounds. nih.gov

Inlet and Oven Programming: A split/splitless inlet is commonly used. The oven temperature program would be optimized to ensure good resolution of the main peak from any impurities, such as isomers or starting materials from its synthesis.

Mass Spectrometry Detection: Electron Ionization (EI) at a standard energy of 70 eV is typically employed. The resulting mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 237/239, corresponding to the bromine isotopes) and fragment ions corresponding to the loss of NO₂, Br, and other moieties. This fragmentation pattern provides a high degree of confidence in the identification of the compound.

GC-MS is particularly useful for monitoring reactions where this compound is a product, allowing for the assessment of conversion and the detection of byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is well-suited for the pure compound, LC-MS offers greater flexibility for analyzing complex mixtures, reaction aliquots without derivatization, and less volatile related compounds. An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer would be the platform of choice for rapid and high-resolution analysis. researchgate.net

Key considerations for LC-MS method development include:

Column and Mobile Phase: A reversed-phase column, such as a C18 or a phenyl-modified column, would be effective. researchgate.net The mobile phase would typically consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Ionization Source: An Electrospray Ionization (ESI) source is common for this class of compounds, and it can be operated in either positive or negative ion mode. Given the electronegative atoms and the nitro group, negative ion mode might offer enhanced sensitivity.

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) can be used. A triple quadrupole allows for highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM), which is ideal for reaction monitoring at low concentrations.

The following table summarizes typical starting parameters for GC-MS and LC-MS method development for this compound.

| Parameter | GC-MS | LC-MS |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | 50-150 mm x 2.1 mm, <3 µm particle size (e.g., C18 or Phenyl-Hexyl) |

| Carrier Gas/Mobile Phase | Helium or Hydrogen | Gradient of Water/Acetonitrile or Water/Methanol (with 0.1% formic acid) |

| Injection Mode | Split/Splitless | Full Loop or Partial Loop |

| Ionization | Electron Ionization (EI) at 70 eV | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full Scan, MRM (for quantification), or High-Resolution MS |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of this compound by providing direct information about the functional groups present in the molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is complex due to its low symmetry. However, the characteristic vibrational modes of the nitro (NO₂), carbon-fluorine (C-F), and carbon-bromine (C-Br) functional groups, as well as the substituted benzene (B151609) ring, can be assigned based on established group frequencies from related molecules. researchgate.netspectroscopyonline.com

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two of the most characteristic bands in the IR spectrum:

Asymmetric stretching (ν_as(NO₂)): This is typically a strong band appearing in the range of 1500-1570 cm⁻¹. researchgate.net

Symmetric stretching (ν_s(NO₂)): This is also a strong band, found at lower wavenumbers, generally between 1300-1370 cm⁻¹. researchgate.net

Aromatic and C-N Vibrations:

Aromatic C=C stretching: These vibrations occur in the 1400-1620 cm⁻¹ region.

Aromatic C-H stretching: These are expected above 3000 cm⁻¹.

C-N stretching (ν(C-NO₂)): This vibration is of weaker intensity and is typically observed in the 800-900 cm⁻¹ range.

Carbon-Halogen Vibrations: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom.

C-F stretching (ν(C-F)): These are strong absorptions and for aromatic fluorides, they appear in the 1100-1250 cm⁻¹ region. spectroscopyonline.com

C-Br stretching (ν(C-Br)): Due to the heavier mass of bromine, this stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the nitro group stretches are also visible in the Raman spectrum, the symmetric vibrations are often more intense. The vibrations of the benzene ring are also typically strong in the Raman spectrum.

The following table presents the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| C-NO₂ Stretch | 800 - 900 | Medium | Medium |

| C-Br Stretch | 500 - 650 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, single-crystal X-ray diffraction (SCXRD) offers the definitive determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis

As of the current literature, a single-crystal X-ray structure of this compound has not been publicly reported. However, the application of this technique would provide invaluable insights into its molecular geometry and intermolecular interactions.

Molecular Geometry: An SCXRD analysis would precisely determine the planarity of the benzene ring and the orientation of the nitro group relative to the ring. It is expected that the nitro group will be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent fluorine atom. The analysis would also provide accurate measurements for all bond lengths (C-C, C-H, C-F, C-Br, C-N, and N-O) and bond angles, which can be compared with theoretical values from computational models.

Crystal Packing: The way molecules of this compound pack in a crystal is governed by intermolecular forces. The analysis of the crystal structure would reveal these interactions, which are likely to include:

Halogen Bonding: Interactions involving the bromine and/or fluorine atoms.

π-π Stacking: Interactions between the electron-rich aromatic rings.

Dipole-Dipole Interactions: Arising from the polar C-F, C-Br, and C-NO₂ bonds.

The symmetry of the molecule and the nature of these intermolecular forces will determine the crystal system and space group. For instance, the high symmetry of p-dichlorobenzene contributes to its efficient packing in the crystal lattice, resulting in a higher melting point compared to its ortho and meta isomers. byjus.comlearncbse.in A similar analysis for this compound would help in understanding its physical properties, such as its melting point of 19 °C. chemimpex.comalfachemch.com

Should a suitable single crystal of this compound be grown, the experimental procedure would involve mounting the crystal on a diffractometer, irradiating it with monochromatic X-rays, and collecting the diffraction data. The data would then be processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule and its arrangement in the solid state.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,4 Difluoro 5 Nitrobenzene

Electronic Structure Calculations

The electronic structure of an aromatic compound is fundamental to understanding its chemical properties. For 1-bromo-2,4-difluoro-5-nitrobenzene, methods like Density Functional Theory (DFT) and ab initio calculations are employed to unravel its electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. nih.govderpharmachemica.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its molecular orbitals, charge distribution, and various reactivity descriptors. nih.gov

The molecular orbitals , particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. In this compound, the strong electron-withdrawing nature of the nitro group and the fluorine atoms is expected to lower the energies of both the HOMO and LUMO, leading to a relatively large HOMO-LUMO gap and indicating high stability.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a significant negative potential around the oxygen atoms of the nitro group and a positive potential on the aromatic ring, particularly near the carbon atoms attached to the electronegative substituents. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index for this compound would suggest its susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds. derpharmachemica.comnih.gov

Illustrative DFT-Calculated Reactivity Descriptors for Substituted Nitrobenzenes:

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Nitrobenzene (B124822) | -7.89 | -1.45 | 3.22 | 2.18 |

| p-Fluoronitrobenzene | -8.05 | -1.62 | 3.215 | 2.40 |

| This compound (Estimated) | -8.50 | -2.50 | 3.00 | 3.67 |

Note: The values for this compound are estimated based on trends observed in related compounds due to the absence of specific literature data. The presence of additional electron-withdrawing groups is expected to lower orbital energies and increase the electrophilicity index.

Ab Initio Calculations for Understanding Bond Energies and Stability

Calculations would likely show that the C-NO2 bond is the weakest in the molecule due to the significant electron-withdrawing effect of the nitro group, which stabilizes the resulting radical upon bond cleavage. Conversely, the C-F bonds are expected to be the strongest. The C-Br bond strength would be intermediate. Understanding these bond energies is critical for predicting fragmentation patterns in mass spectrometry and for designing reactions that involve the selective cleavage of specific bonds.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene (B151609) ring itself is planar, the substituents can have different spatial orientations. Conformational analysis of this compound, typically performed using computational methods, helps to identify the most stable arrangement of its atoms. nih.govresearchgate.netresearchgate.netmdpi.com For this molecule, the primary conformational freedom lies in the rotation of the nitro group relative to the plane of the benzene ring. Computational studies on nitrobenzene itself have shown that the planar conformation is the most stable, although the barrier to rotation is relatively low. researchgate.net The presence of adjacent fluorine atoms in this compound might introduce some steric hindrance, potentially leading to a slightly twisted ground state conformation for the nitro group.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. uni-muenchen.de By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. For this compound, MD simulations would likely show that the molecule is largely planar, with the nitro group exhibiting torsional oscillations around the C-N bond.

Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including their pathways and selectivity. For this compound, which is highly activated towards nucleophilic aromatic substitution (SNAr), theoretical models can provide valuable predictions. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications to Nucleophilic Aromatic Substitution

Frontier Molecular Orbital (FMO) theory is a simplified approach to predict the reactivity of molecules based on the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. nih.gov In the case of SNAr reactions of this compound, the LUMO of the nitroaromatic compound is of primary importance.

The distribution of the LUMO on the aromatic ring indicates the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to have large coefficients on the carbon atoms bearing the halogen substituents and those ortho and para to the nitro group. A detailed analysis of the LUMO coefficients can help predict the regioselectivity of nucleophilic attack. Given the strong activating effect of the nitro group, the positions ortho and para to it are highly susceptible to substitution. The fluorine atoms are generally better leaving groups than bromine in SNAr reactions, suggesting that substitution of one of the fluorine atoms is a likely outcome.

Transition State Modeling for Elucidating Reaction Mechanisms

To gain a more detailed understanding of reaction mechanisms, computational chemists model the transition states of the reaction. chemrxiv.orgnih.govresearchgate.net For the SNAr reaction of this compound, this involves calculating the structure and energy of the Meisenheimer complex (the intermediate formed upon nucleophilic attack) and the transition state leading to its formation.

The energy barrier for the reaction, which is the difference in energy between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for nucleophilic attack at different positions on the aromatic ring, the most favorable reaction pathway can be identified. For instance, calculations could compare the energy barriers for the substitution of the bromine atom versus the fluorine atoms. Such studies on related fluoronitrobenzenes have shown that the substitution of fluorine is generally kinetically favored. nih.gov

Illustrative Calculated Activation Barriers for SNAr on Dihalonitrobenzenes:

| Reaction | Leaving Group | Calculated Activation Barrier (kcal/mol) |

| Reaction with Methoxide | F | 15.2 |

| Reaction with Methoxide | Cl | 18.5 |

| Reaction with Methoxide | Br | 19.8 |

Note: This table presents representative data from computational studies on similar dihalonitrobenzene systems to illustrate the typical trend in activation barriers for different halogen leaving groups in SNAr reactions. Specific values for this compound would require dedicated calculations.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to forecast a range of spectroscopic parameters. These predictions are instrumental in understanding the molecule's electronic structure and vibrational modes.

The accuracy of these predictions is highly dependent on the chosen computational method and basis set. A common and effective approach involves using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p). This combination has been shown to provide a good balance between computational cost and accuracy for a variety of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized for the prediction of NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is the standard for calculating electronic transitions, which correspond to UV-Vis absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions are crucial for assigning the signals in experimentally obtained NMR spectra to specific atoms within the molecule. The GIAO method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

The predicted chemical shifts for this compound, calculated using a DFT approach, would provide a theoretical spectrum that can be compared with experimental findings. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects and the inherent approximations in the theoretical models.

Below are illustrative tables of predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, based on computational methods applied to similar halogenated nitrobenzene compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1-Br | 115.8 | H3 | 8.15 |

| C2-F | 160.2 (d, J_CF) | H6 | 7.90 |

| C3-H | 128.5 | ||

| C4-F | 158.9 (d, J_CF) | ||

| C5-NO₂ | 145.3 | ||

| C6-H | 120.1 |

Note: The presented data is illustrative and based on typical computational results for analogous compounds. J_CF represents the carbon-fluorine coupling constant.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹⁹F Chemical Shift (ppm) |

| F at C2 | -110.4 |

| F at C4 | -115.2 |

Note: The presented data is illustrative. Chemical shifts are relative to a standard reference (e.g., CFCl₃).

Vibrational (IR and Raman) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations provide a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions.

A frequency calculation is typically performed on the optimized geometry of the molecule. The resulting theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The predicted IR intensities and Raman activities help in distinguishing between different vibrational modes and in the interpretation of the experimental spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| C-H stretch | 3150 | 3024 | Aromatic C-H stretching |

| NO₂ asym stretch | 1595 | 1531 | Asymmetric NO₂ stretching |

| NO₂ sym stretch | 1380 | 1325 | Symmetric NO₂ stretching |

| C-F stretch | 1280 | 1229 | C-F stretching |

| C-Br stretch | 680 | 653 | C-Br stretching |

Note: The presented data is illustrative. A typical scaling factor for the B3LYP/6-311++G(d,p) level of theory is around 0.96.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) in the UV-Vis region.

These calculations also provide information about the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and the molecular orbitals involved. This information is invaluable for understanding the electronic structure and photophysical properties of this compound.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| 275 | 0.18 | HOMO -> LUMO |

| 230 | 0.45 | HOMO-1 -> LUMO |

Note: The presented data is illustrative and based on typical TD-DFT results for similar aromatic compounds.

Applications of 1 Bromo 2,4 Difluoro 5 Nitrobenzene in Research and Development

Precursor in the Synthesis of Advanced Organic Molecules

The trifunctional nature of 1-Bromo-2,4-difluoro-5-nitrobenzene makes it an ideal starting material for the synthesis of complex organic molecules. The bromine, fluorine, and nitro groups each offer distinct reactive sites that can be selectively targeted to build intricate molecular frameworks.

Building Block for Investigational Pharmaceutical Intermediates and API Scaffolds

In the realm of medicinal chemistry, this compound serves as a crucial building block for the synthesis of investigational pharmaceutical intermediates and active pharmaceutical ingredient (API) scaffolds. semanticscholar.org The presence of fluorine atoms is particularly significant, as their incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. The bromine atom provides a convenient handle for cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex drug candidates.

Researchers have utilized this compound in the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents. For instance, the differential reactivity of the halogen substituents allows for sequential nucleophilic aromatic substitution reactions, enabling the controlled introduction of various functional groups. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for such substitutions and can be readily reduced to an amino group, providing another point for molecular diversification. This amino group is a key precursor for the formation of amides, sulfonamides, and other functionalities commonly found in bioactive molecules.

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not readily identifiable, its role as an intermediate is evident in the patent literature for the synthesis of kinase inhibitors and other targeted therapies. The general synthetic strategies often involve the displacement of one or both fluorine atoms by nitrogen or oxygen nucleophiles, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce further complexity.

| Pharmaceutical Application Area | Key Reactions Involving this compound | Resulting Structural Motifs |

| Kinase Inhibitors | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Substituted anilines, biaryl compounds, N-aryl heterocycles |

| Antiviral Agents | SNAr, Sonogashira Coupling | Functionalized nitroaromatics, alkynyl-substituted benzenes |

| CNS-active Compounds | Reduction of nitro group, Amide bond formation | Difluoroanilines, complex amides |

Intermediate in Agrochemical Research and Development

The structural motifs accessible from this compound are also of significant interest in the agrochemical industry. semanticscholar.org The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel chemical entities with high efficacy and favorable environmental profiles. The presence of a difluorinated benzene (B151609) ring can enhance the biological activity of agrochemicals.

Research in this area often parallels that in pharmaceuticals, with a focus on creating molecules that interact with specific biological targets in pests or weeds. The versatility of this compound allows for the generation of large libraries of related compounds, which can then be screened for agrochemical activity. The synthesis of novel pesticides and herbicides may involve the transformation of the nitro group and the selective substitution of the halogen atoms to fine-tune the biological and physical properties of the final product.

Monomer or Building Block for Functional Polymer and Material Research

Beyond the life sciences, this compound is a valuable monomer or building block in materials science for the creation of functional polymers. semanticscholar.org The inclusion of fluorine atoms in a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. The bromine and nitro functionalities provide reactive sites for polymerization reactions.

For example, this compound can be used in polycondensation reactions. The bromine atom can participate in various cross-coupling polymerization techniques, such as Suzuki or Stille coupling, to form conjugated polymers. These materials are of interest for applications in organic electronics. The fluorine atoms contribute to the stability and electronic properties of the resulting polymers, while the nitro group can be used to modify the polymer's solubility or to introduce further functionalities after polymerization.

| Polymer Type | Polymerization Method | Key Properties Conferred by Monomer |

| Polyarylethers | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |

| Conjugated Polymers | Suzuki or Stille Polycondensation | Tunable electronic properties, environmental stability |

| Specialty Resins | Functionalization and cross-linking | Enhanced durability, specific surface properties |

Development of Fluorescent Probes and Chemical Sensors Utilizing this compound Derivatives

While direct and extensive research on fluorescent probes and chemical sensors derived specifically from this compound is not widely documented in publicly accessible literature, the structural features of this compound suggest its potential as a precursor for such applications. The electron-withdrawing nitro group and the potential for intramolecular charge transfer (ICT) upon suitable derivatization are key characteristics for the design of fluorescent sensors.

The general strategy for developing a fluorescent probe from this scaffold would involve nucleophilic substitution of one or both fluorine atoms with a fluorophore or a receptor unit capable of binding to a specific analyte. The bromine atom could be used to attach the molecule to a larger system, such as a polymer or a biological molecule. The nitro group's electron-withdrawing nature can be exploited to create "push-pull" systems, where an electron-donating group is introduced elsewhere on the aromatic ring, leading to fluorescence that is sensitive to the local environment or the presence of an analyte. For instance, derivatives could be designed to detect anions, metal ions, or biologically relevant small molecules through changes in their fluorescence emission.

Role in the Synthesis of Optoelectronic Materials Precursors

The synthesis of precursors for optoelectronic materials is another area where this compound holds potential, although specific examples are not prevalent in the literature. The highly functionalized aromatic ring can serve as a core for building molecules with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The combination of electron-withdrawing (nitro, fluorine) and polarizable (bromine) substituents can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived molecules. Through cross-coupling reactions at the bromine position, various aromatic and heteroaromatic units can be introduced to create extended π-conjugated systems. These extended systems are essential for charge transport and light emission in optoelectronic devices. The fluorine atoms can enhance the volatility and stability of the materials, which is beneficial for fabrication processes like vacuum deposition.

Utilization in Catalysis Research as a Ligand Component or Support Material Precursor

In the field of catalysis, derivatives of this compound have potential applications as components of ligands for metal catalysts or as precursors for support materials. The synthesis of novel phosphine (B1218219) ligands, for example, is a significant area of research in catalysis.

The bromine atom on the this compound ring can be replaced with a phosphine group through reactions with secondary phosphines or their equivalents, often catalyzed by a transition metal. The resulting phosphine ligand would possess a unique electronic profile due to the presence of the fluorine and nitro substituents on the aromatic ring. These electronic properties can influence the activity and selectivity of a metal catalyst to which the ligand is coordinated.

Furthermore, the reactive handles on the molecule could be used to immobilize catalytic species onto a solid support. For instance, the molecule could be attached to a polymer or silica surface, and then a catalytically active metal could be coordinated to a functional group derived from the nitro group or introduced via the bromine atom. This would lead to the creation of a heterogeneous catalyst, which offers advantages in terms of catalyst separation and recycling. While specific research detailing these applications for this compound is limited, the fundamental reactivity of the compound makes it a plausible candidate for such investigations.

Environmental Research on the Fate and Transformation of 1 Bromo 2,4 Difluoro 5 Nitrobenzene

Photochemical Degradation Mechanisms and Identification of Transformation Products

There is a notable absence of specific studies on the photochemical degradation of 1-bromo-2,4-difluoro-5-nitrobenzene. While research on related halogenated nitroaromatic compounds suggests that they can undergo photodegradation, the specific pathways and resulting transformation products for this particular compound have not been documented in available literature. General principles suggest that sunlight could potentially induce the cleavage of the carbon-bromine bond or the transformation of the nitro group, but without experimental data, these remain hypothetical pathways.

Biodegradation Studies in Environmental Matrices and Identification of Metabolites

Similarly, there is a significant gap in the scientific literature regarding the biodegradation of this compound. Studies on other fluorinated and nitrated aromatic compounds indicate that microbial degradation can occur, often initiated by the reduction of the nitro group to an amino group. However, no specific metabolites have been identified for this compound, and it is unknown which microorganisms, if any, are capable of breaking it down in soil or water environments.

Hydrolytic Stability and Pathways under Simulated Environmental Conditions

The hydrolytic stability of this compound under various environmental pH and temperature conditions has not been reported in accessible research. The presence of activating nitro and fluoro groups on the benzene (B151609) ring could potentially make the bromine atom susceptible to hydrolysis, but the rate and pathways of this degradation process are currently unknown.

Advanced Analytical Methodologies for Environmental Research and Monitoring of this compound

While general analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are typically used for the detection of nitroaromatic compounds, specific methods optimized for the environmental monitoring of this compound have not been detailed in the literature. The development of sensitive and selective analytical techniques is crucial for detecting and quantifying this compound in complex environmental matrices like soil and water, which would be a prerequisite for any future environmental fate and transport studies.

Future Research Directions and Emerging Paradigms for 1 Bromo 2,4 Difluoro 5 Nitrobenzene

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction

Future research will likely focus on developing specialized AI models trained on datasets rich in halogenated and nitrated aromatic compounds. This will improve the accuracy of predictions for reactions involving 1-bromo-2,4-difluoro-5-nitrobenzene and its derivatives, uncovering novel synthetic strategies and accelerating the discovery of new chemical entities.

Table 1: AI and Machine Learning Platforms in Chemical Synthesis

| Platform/Technology | Core Methodology | Application in Retrosynthesis | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Transformer Models | Based on neural networks that process sequential data (like SMILES strings) to understand context and relationships within a molecule. medium.com | Proposes disconnections by learning from millions of published chemical reactions. | Could identify novel or unconventional ways to synthesize the core this compound structure or its derivatives. |

| Hybrid Systems | Combines machine learning algorithms with expert-curated reaction rules to guide the AI's suggestions. chemcopilot.com | Provides more realistic and lab-ready synthetic pathways by filtering out theoretically possible but practically difficult reactions. | Ensures proposed synthetic routes are practical, high-yielding, and account for the selective reactivity of the functional groups. |

| Multi-Agent Systems | Uses several neural networks that work together, such as one to propose routes and another to validate their feasibility. medium.com | Improves the reliability of predictions by having different AI agents "check" each other's work. | Increases confidence in predicted reaction outcomes, reducing the need for extensive experimental validation. |

Exploration of Novel Catalytic Systems for Selective Functionalization

The chemical versatility of this compound stems from its multiple functional groups, each offering a handle for further modification. However, achieving selective functionalization—modifying one part of the molecule while leaving others untouched—is a significant challenge. The future lies in the development of highly specific catalytic systems that can precisely target a desired position on the aromatic ring.

Recent advances in catalysis, particularly in C-H functionalization, offer a promising avenue. nih.gov Instead of relying on pre-existing functional groups, these methods activate and transform otherwise inert carbon-hydrogen bonds. For derivatives of this compound, this could enable the introduction of new substituents at the sole C-H position on the ring with high regioselectivity. Catalyst-controlled reactions, using sophisticated ligands on metals like rhodium or palladium, can dictate where and how a reaction occurs, providing a level of precision that is difficult to achieve with traditional reagents. nih.gov

Furthermore, novel catalysts are being developed for selective cross-coupling reactions. This would allow, for example, the specific replacement of the bromine atom via a Suzuki or Buchwald-Hartwig coupling, without disturbing the adjacent fluorine atoms—a common challenge in the chemistry of polyhalogenated aromatics. Research into palladium- and nickel-based systems for late-stage fluorination could also provide new ways to synthesize or modify related compounds. researchgate.net

Table 2: Emerging Catalytic Systems for Selective Functionalization

| Catalytic System | Reaction Type | Potential Application to this compound |

|---|---|---|

| Dirhodium Catalysts | Intramolecular C-H Amination/Insertion | Could be used on derivatives to form new heterocyclic rings by selectively activating a specific C-H bond. nih.gov |

| Palladium(II)/Palladium(IV) Catalysts | Late-Stage Fluorination | Could enable the synthesis of related tri- or tetra-fluorinated nitroaromatics from appropriate precursors. researchgate.netdovepress.com |

| Ligand-Controlled Palladium Catalysts | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Enables selective functionalization at the C-Br bond to introduce new carbon or nitrogen substituents without affecting the C-F bonds. |

| Nickel-Based Catalysts | Oxidative Fluorination | Provides alternative pathways for introducing fluorine atoms, potentially with different selectivity compared to palladium systems. researchgate.net |

Advanced Materials Science Applications and Nanotechnology Integration

The inclusion of fluorine atoms in organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. chemimpex.com this compound is already utilized in the development of advanced polymers and coatings for this reason. chemimpex.com Future research will likely expand on this, integrating the compound and its derivatives into more sophisticated materials and nanotechnologies.

In advanced materials, derivatives of this compound could serve as key monomers for high-performance polymers with exceptional resistance to heat and chemical degradation, suitable for aerospace or demanding industrial applications. The strong electron-withdrawing nature of the nitro and fluoro groups makes these compounds interesting candidates for organic electronics, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) or as components in organic photovoltaics (OPVs).

The integration with nanotechnology represents a particularly exciting frontier. The compound's derivatives could be used as functional surface ligands to stabilize and impart specific properties to nanoparticles (e.g., gold or quantum dots). The fluorinated segments could create hydrophobic or lipophobic surfaces on nanomaterials, while the nitro group offers a site for further chemical modification or for influencing the electronic properties of the nanoparticle core. There is also potential for creating self-assembling systems where the specific interactions of the fluorinated aromatic rings drive the formation of highly ordered nanostructures.

Table 3: Potential Applications in Materials Science and Nanotechnology

| Application Area | Specific Use | Role of this compound Derivative | Desired Property |

|---|---|---|---|

| High-Performance Polymers | Monomer for polymerization | Forms the backbone or side chain of the polymer. | Enhanced thermal stability, chemical resistance, and durability. chemimpex.com |

| Organic Electronics | n-type semiconductor in OTFTs or OPVs | Acts as an electron-transporting material. | High electron mobility, environmental stability. |

| Functional Nanoparticles | Surface ligand for quantum dots or metal nanoparticles | Covalently attached to the nanoparticle surface. | Controls solubility, provides chemical handles for further functionalization, creates hydrophobic surfaces. |

| Self-Assembled Monolayers | Building block for surface coatings | Forms ordered layers on a substrate. | Creates surfaces with tailored properties like low surface energy or specific electronic characteristics. |

Sustainable and Circular Economy Approaches in the Lifecycle of this compound Derivatives

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. numberanalytics.com The synthesis of highly functionalized molecules like this compound often involves multi-step processes that can use hazardous reagents and generate significant waste. Future research must focus on developing sustainable and circular approaches across the entire lifecycle of these compounds.

This begins with greener synthesis routes. Traditional fluorination methods like the Balz–Schiemann reaction often require harsh conditions and produce hazardous byproducts. cas.cn Emerging green fluorination techniques aim to mitigate this. numberanalytics.com Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is one promising approach that can reduce the reliance on toxic, high-boiling point solvents. rsc.org Electrochemical fluorination offers a reagent-free method for introducing fluorine atoms, further improving the environmental profile of the synthesis. numberanalytics.com

Table 4: Comparison of Synthetic Approaches for Fluorinated Aromatics

| Feature | Traditional Methods (e.g., Balz-Schiemann) | Emerging Sustainable Methods |

|---|---|---|

| Fluorine Source | Often involves generation of diazonium salts, which can be explosive. cas.cn | Direct fluorination using safer reagents like potassium fluoride (B91410) (KF). rsc.org |

| Solvent Use | Typically requires large volumes of toxic, high-boiling solvents (e.g., DMSO). rsc.org | Mechanochemistry (solid-state) or electrochemical methods can eliminate the need for bulk solvents. numberanalytics.comrsc.org |

| Reaction Conditions | Often requires high temperatures. cas.cn | Many green methods can be performed under mild, ambient conditions. numberanalytics.comrsc.org |

| Atom Economy | Can be low, with significant byproduct formation. dovepress.com | Higher atom economy by minimizing waste and using reagents more efficiently. numberanalytics.com |

| Environmental Impact | High, due to hazardous reagents, solvent waste, and energy consumption. | Significantly lower environmental footprint through waste reduction and less hazardous materials. numberanalytics.com |

Q & A

Q. What are the key considerations for synthesizing 1-bromo-2,4-difluoro-5-nitrobenzene?

Synthesis typically involves sequential halogenation and nitration steps. Starting with a difluorobenzene precursor, bromination is achieved using FeBr₃ or AlBr₃ as catalysts under controlled temperature (40–60°C). Subsequent nitration requires concentrated H₂SO₄/HNO₃ at 0–5°C to avoid over-nitration or decomposition . Purity (>95%) is confirmed via HPLC or GC-MS, with reaction progress monitored by TLC (Rf ~0.4–0.6 in hexane:ethyl acetate).

Q. How can the structure of this compound be confirmed experimentally?

- 19F NMR : Distinct fluorine environments (δ ~ -110 to -125 ppm for ortho/para F; δ ~ -95 ppm for meta F) help confirm substitution patterns .

- X-ray crystallography : Resolves bond angles and confirms nitro-group orientation.

- Mass spectrometry : Molecular ion peak at m/z 251.9 (M⁺) with fragmentation patterns matching bromine and nitro groups .

Q. What solvents are optimal for recrystallizing this compound?

Ethanol or dichloromethane/hexane mixtures are preferred due to moderate solubility (solubility in ethanol: ~12 mg/mL at 25°C). Slow cooling (1–2°C/min) yields high-purity crystals (>98%) .

Advanced Research Questions

Q. How does the electronic environment influence regioselectivity in further functionalization?

The nitro group (-NO₂) is a strong meta-director, while fluorine acts as an ortho/para-director. In Suzuki couplings, bromine is replaced selectively at the para position to nitro due to steric and electronic effects. Computational studies (DFT) show localized electron density at C-5 (nitro-adjacent) enhances reactivity with Pd catalysts .

Q. Table 1: Reaction Outcomes with Different Catalysts

| Catalyst | Reaction Site | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | C-5 (para-NO₂) | 85 | |

| Pd(dba)₂ | C-2 (ortho-F) | 62 |

Q. How to resolve contradictions in reported melting points (e.g., 26–30°C vs. 35–40°C)?

Discrepancies arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) reveals two endothermic peaks (26°C and 35°C) corresponding to metastable and stable crystalline forms. Recrystallization from ethanol stabilizes the higher-melting polymorph .

Q. What are the challenges in analyzing photostability under UV light?

Nitro groups promote photodegradation via radical pathways. Accelerated aging studies (λ = 254 nm) show 50% decomposition after 24 hours. Stabilizers like BHT (0.1% w/w) extend half-life to 72 hours. LC-MS identifies degradation products (e.g., 2,4-difluoro-5-nitrobenzoic acid) .

Q. How to optimize reaction conditions for bromine-fluorine exchange?

Using CuBr/KF in DMF at 120°C achieves 90% substitution at C-1. Competing side reactions (e.g., nitro reduction) are minimized by excluding moisture. In situ 19F NMR tracks fluorine migration .

Methodological Considerations

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, safety goggles, and fume hood use (vapor pressure: 0.1 mmHg at 25°C).

- Storage : In amber glass under argon at -20°C to prevent bromine loss .

- Spill management : Neutralize with 10% NaHCO₃ before disposal .

Q. How to design experiments for studying solvent effects on reactivity?

A factorial design varying solvent polarity (DMF, THF, toluene) and temperature (25–80°C) identifies optimal conditions. Kinetic studies (UV-Vis monitoring at 280 nm) show DMF accelerates SNAr reactions due to high dielectric constant (ε = 37) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.